4,4'-Sulfonyldiphenol is primarily sourced from the reaction of phenol with sulfuric acid or oleum. It falls under the category of low-molecular-weight organic compounds and is often used in the production of polymers and epoxy resins. Its classification as a bisphenol makes it relevant in discussions about alternatives to bisphenol A, particularly in light of health concerns associated with endocrine disruptors.
The synthesis of 4,4'-sulfonyldiphenol can be achieved through several methods:
The molecular structure of 4,4'-sulfonyldiphenol consists of two phenolic rings linked by a sulfonyl group. The structural formula can be represented as:
The compound exhibits symmetry due to its two identical phenolic groups, contributing to its physical properties.
4,4'-Sulfonyldiphenol participates in various chemical reactions:
The mechanism by which 4,4'-sulfonyldiphenol exerts its effects primarily involves its reactivity due to the presence of hydroxyl groups and the sulfonyl linkage:
Research into its pharmacokinetics is limited but suggests that further studies are needed to understand its bioavailability and metabolic pathways.
These properties make it suitable for applications where thermal resistance is critical.
4,4'-Sulfonyldiphenol is employed in various scientific and industrial applications:
The shift towards using bisphenol S over bisphenol A reflects growing environmental awareness regarding endocrine disruptors while still fulfilling industrial needs for effective chemical compounds.
4,4'-Sulfonyldiphenol (bisphenol S, BPS) exhibits significant estrogenic activity through multiple biological pathways. In vitro studies using MVLN cells (derived from human breast carcinoma MCF-7 cells) demonstrate that BPS activates estrogen response element (ERE)-driven luciferase reporters, confirming direct estrogen receptor (ER)-mediated transcriptional activity. The relative potency of BPS is approximately 100-1,000-fold lower than 17β-estradiol (E2) but within the same order of magnitude as bisphenol A (BPA) [5] [9]. BPS metabolites generated via hepatic S9 fraction metabolism display increased estrogenic potency compared to the parent compound, suggesting bioactivation may enhance its endocrine-disrupting effects [9].
Concurrently, BPS exerts anti-androgenic effects by antagonizing androgen receptor (AR) function. Experimental models show BPS inhibits dihydrotestosterone (DHT)-induced transcriptional activity in a dose-dependent manner. This dual activity—estrogenic agonism and anti-androgenic antagonism—positions BPS as a bifunctional endocrine disruptor capable of perturbing multiple hormonal axes [1] [4]. Zebrafish studies reveal that BPS exposure significantly upregulates brain aromatase (cyp19a1b) expression—an ER-regulated gene—and induces vitellogenin synthesis in male fish, confirming in vivo estrogenic effects [5].
BPS interacts with a broad spectrum of nuclear receptors beyond ER and AR, though with varying affinities and functional outcomes:
Estrogen Receptors (ERα/ERβ): BPS binds ERα with higher affinity than ERβ, inducing conformational changes that recruit coactivators like SRC-1 to the receptor complex. Single-molecule imaging reveals that BPS binding increases ER’s chromatin residence time, potentiating transcriptional activation [8]. The sulfonyl bridge in BPS enhances its polar surface area compared to BPA’s dimethyl bridge, potentially influencing receptor-binding kinetics [4] [6].
Androgen Receptor (AR): BPS acts as a competitive AR antagonist, displacing natural androgens and impairing AR-coactivator interactions. This disrupts AR dimerization and DNA binding, leading to suppressed expression of androgen-responsive genes [1] [4].
Glucocorticoid Receptor (GR): BPS inhibits GR transcriptional activity at micromolar concentrations. Molecular docking studies suggest BPS occupies the GR ligand-binding pocket but induces a suboptimal conformational change, resulting in partial antagonism [4].
Aryl Hydrocarbon Receptor (AhR): BPS activates AhR-dependent xenobiotic response elements (XREs), inducing CYP1A1 expression. This crosstalk between estrogenic and AhR pathways may disrupt endogenous estrogen metabolism [4] [6].
Pregnane X Receptor (PXR): BPS is a weak PXR agonist, promoting expression of drug-metabolizing enzymes (e.g., CYP3A4). This suggests potential for metabolic interference with endogenous hormones and pharmaceuticals [4].
Table 1: Nuclear Receptor Interaction Profile of BPS
| Nuclear Receptor | Interaction Type | Functional Outcome | Key Molecular Mechanism |
|---|---|---|---|
| ERα/ERβ | Agonist | Transcriptional activation | Coactivator recruitment (SRC-1) |
| AR | Antagonist | Transcriptional suppression | Coactivator displacement |
| GR | Partial antagonist | Reduced transactivation | Suboptimal conformational change |
| AhR | Agonist | CYP1A1 induction | XRE-driven transcription |
| PXR | Weak agonist | CYP3A4 induction | Enhanced xenobiotic metabolism |
BPS is frequently marketed as a "safer" alternative to BPA, but mechanistic studies reveal comparable or greater endocrine-disrupting potency in specific contexts:
Estrogenic Potency: In zebrafish ER transactivation assays, BPS exhibits lower potency than BPA at ERα (EC₅₀: 2.1 µM vs. 0.8 µM) but comparable efficacy at ERβ. However, BPS metabolites surpass BPA in estrogenic activity in in vitro hepatic models [5] [9]. In human MVLN cells, BPS-induced luciferase activity reaches 40% of E₂’s maximum effect, similar to BPA (45%) [9].
Anti-Androgenic Potency: BPS demonstrates stronger AR antagonism than BPA in reporter assays (IC₅₀: 7.4 µM vs. 12.5 µM), effectively blocking DHT-induced transcription at lower concentrations [1] [4].
Receptor Binding Affinity: Competitive binding assays rank relative ERα affinity as E₂ > BPA > BPS. However, BPS’s sulfonyl group facilitates unique hydrogen-bonding interactions with ER’s helix 12, potentially stabilizing receptor-ligand complexes differently than BPA [4] [6].
Multireceptor Engagement: Both chemicals disrupt ER, AR, and AhR signaling, but BPS exhibits higher potency toward AhR activation, while BPA is a stronger PXR agonist. This suggests divergent "receptor fingerprints" influencing their toxicological profiles [4].
Table 2: Relative Potency of BPS vs. BPA in Endocrine Pathways
| Endocrine Activity | Assay System | BPS EC₅₀/IC₅₀ (µM) | BPA EC₅₀/IC₅₀ (µM) | Potency Ratio (BPS/BPA) |
|---|---|---|---|---|
| ERα Agonism | Zebrafish in vitro | 2.1 | 0.8 | 0.38 |
| ERβ Agonism | Zebrafish in vitro | 5.8 | 6.2 | 0.93 |
| AR Antagonism | Human reporter assay | 7.4 | 12.5 | 1.69 |
| AhR Activation | Murine hepatoma cells | 18.3 | 45.2 | 2.47 |
| PXR Activation | Human reporter assay | >100 | 28.7 | <0.28 |
The sulfonyl bridge (–SO₂–) in BPS confers greater molecular rigidity and polarity than BPA’s isopropylidene bridge. This reduces non-specific membrane diffusion but enhances water solubility and resistance to degradation. Computational modeling indicates BPS’s sulfonyl group forms stronger hydrogen bonds with ERα’s Glu353 and Arg394, potentially explaining its prolonged receptor residency observed in single-molecule tracking studies [4] [8].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: